

5-Methoxy-2-nitrobenzaldehyde: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methoxy-2-nitrobenzaldehyde**

Cat. No.: **B189176**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-nitrobenzaldehyde is a key chemical intermediate that has garnered significant attention in medicinal chemistry, primarily as a precursor for the synthesis of novel anticancer agents. Its strategic placement of a methoxy and a nitro group on the benzaldehyde scaffold allows for versatile chemical modifications, leading to the development of potent tubulin polymerization inhibitors. This technical guide provides a detailed overview of the synthesis, spectroscopic properties, and applications of **5-Methoxy-2-nitrobenzaldehyde** in drug discovery, with a focus on the development of combretastatin analogues. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways are presented to facilitate further research and development in this promising area of oncology.

Chemical and Physical Properties

5-Methoxy-2-nitrobenzaldehyde is a solid at room temperature with the chemical formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .^[1]^[2] It is also known by other names such as 2-Formyl-4-methoxynitrobenzene and 3-Formyl-4-nitroanisole.^[3]

Table 1: Physicochemical Properties of **5-Methoxy-2-nitrobenzaldehyde**

Property	Value	Reference(s)
CAS Number	20357-24-8	[1] [2]
Molecular Formula	C ₈ H ₇ NO ₄	[1] [2]
Molecular Weight	181.15 g/mol	[1] [2]
Appearance	Solid	[2]
InChI	1S/C8H7NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3	[2]
InChIKey	BNTDDWPHSMLHQ-UHFFFAOYSA-N	[2]
SMILES	COc1ccc(c(C=O)c1)--INVALID-LINK--=O	[2]

Spectroscopic Data

The structural identity of **5-Methoxy-2-nitrobenzaldehyde** is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of **5-Methoxy-2-nitrobenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Reference(s)
10.45	s	1H	-CHO	CDCl ₃	[4]
7.80	d, J = 8.0Hz	1H	Ar-H	CDCl ₃	[4]
7.47	t, J = 8.0Hz	1H	Ar-H	CDCl ₃	[4]
7.35	t, J = 8.0Hz	1H	Ar-H	CDCl ₃	[4]
3.84	s	3H	-OCH ₃	CDCl ₃	[4]

Table 3: ^{13}C NMR Spectral Data of **5-Methoxy-2-nitrobenzaldehyde**

Chemical Shift (δ) ppm	Assignment	Solvent	Reference(s)
189.4	C=O	CDCl_3	[4]
161.5	C-OCH_3	CDCl_3	[4]
135.7	Ar-C	CDCl_3	[4]
128.0	Ar-C	CDCl_3	[4]
124.5	Ar-C	CDCl_3	[4]
120.3	Ar-C	CDCl_3	[4]
111.4	Ar-C	CDCl_3	[4]
55.3	$-\text{OCH}_3$	CDCl_3	[4]

Table 4: Mass Spectrometry and IR Data of **5-Methoxy-2-nitrobenzaldehyde**

Technique	Data	Reference(s)
Mass Spectrometry (GC-MS)	Molecular Ion Peak $[\text{M}+\text{H}]^+ = 182$	[5]
Infrared (IR) Spectroscopy	Strong band at 1690 cm^{-1} (C=O)	[2]

Synthesis of 5-Methoxy-2-nitrobenzaldehyde

5-Methoxy-2-nitrobenzaldehyde can be synthesized from commercially available starting materials. A common method involves the nitration of 3-methoxybenzaldehyde. While various nitration protocols exist, a general procedure is outlined below.

Experimental Protocol: Nitration of 3-Methoxybenzaldehyde

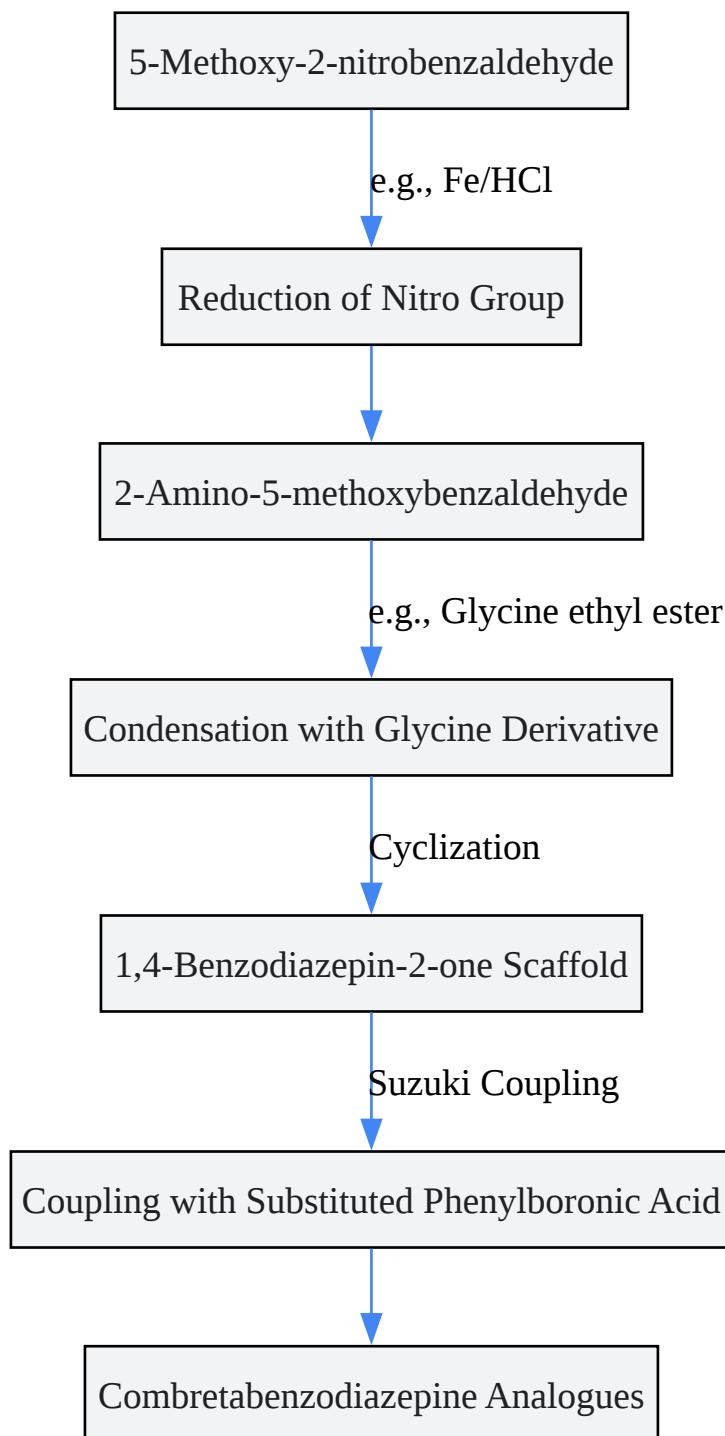
Materials:

- 3-Methoxybenzaldehyde
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Ice
- Benzene
- Anhydrous Methanol
- Concentrated Hydrochloric Acid (HCl)
- Sodium Methoxide solution in Methanol
- Anhydrous Sodium or Magnesium Sulfate

Procedure:

- In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, place concentrated sulfuric acid.
- Cool the acid in an ice bath and slowly add fuming nitric acid, ensuring the temperature does not exceed 10°C.
- While maintaining the temperature between 5-10°C, add 3-methoxybenzaldehyde dropwise with vigorous stirring over 2-3 hours.
- After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature overnight.
- Carefully pour the reaction mixture onto cracked ice with manual stirring.
- Collect the resulting yellow precipitate by filtration, wash with cold water, and press as dry as possible.

- Dissolve the moist product in warm benzene and separate the aqueous layer.
- Concentrate the benzene solution to yield crude **5-Methoxy-2-nitrobenzaldehyde**. The crude product is often sufficiently pure for subsequent steps.


This is a generalized protocol adapted from the nitration of benzaldehyde and should be optimized for safety and yield.[6][7][8]

Application in Drug Discovery: Synthesis of Combretastatin Analogues

5-Methoxy-2-nitrobenzaldehyde is a valuable starting material for the synthesis of a novel class of cis-locked combretastatin analogues known as combretabenzodiazepines.[5] These compounds have shown potent cytotoxic and antitubulin activity, making them promising candidates for cancer therapy.[3][5]

Synthetic Workflow for Combretabenzodiazepines

The synthesis of combretabenzodiazepines from **5-Methoxy-2-nitrobenzaldehyde** involves a multi-step process, beginning with the synthesis of a key intermediate, a substituted 1,4-benzodiazepin-2-one.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for combretabenzodiazepines.

Experimental Protocol: Synthesis of a Combretabenzodiazepine Analogue

The following is a representative protocol for the synthesis of a combretabenzodiazepine, starting from the 1,4-benzodiazepin-2-one scaffold which is derived from **5-Methoxy-2-nitrobenzaldehyde**.

Step 1: Synthesis of 7-methoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one

- Reduction of **5-Methoxy-2-nitrobenzaldehyde**: The nitro group of **5-Methoxy-2-nitrobenzaldehyde** is reduced to an amine to form 2-amino-5-methoxybenzaldehyde. This can be achieved using various reducing agents, such as iron powder in the presence of an acid like hydrochloric acid.
- Condensation and Cyclization: The resulting 2-amino-5-methoxybenzaldehyde is then condensed with a glycine derivative (e.g., glycine ethyl ester) and subsequently cyclized to form the 1,4-benzodiazepin-2-one core structure.

Step 2: Suzuki Coupling to form the final Combretabenzodiazepine

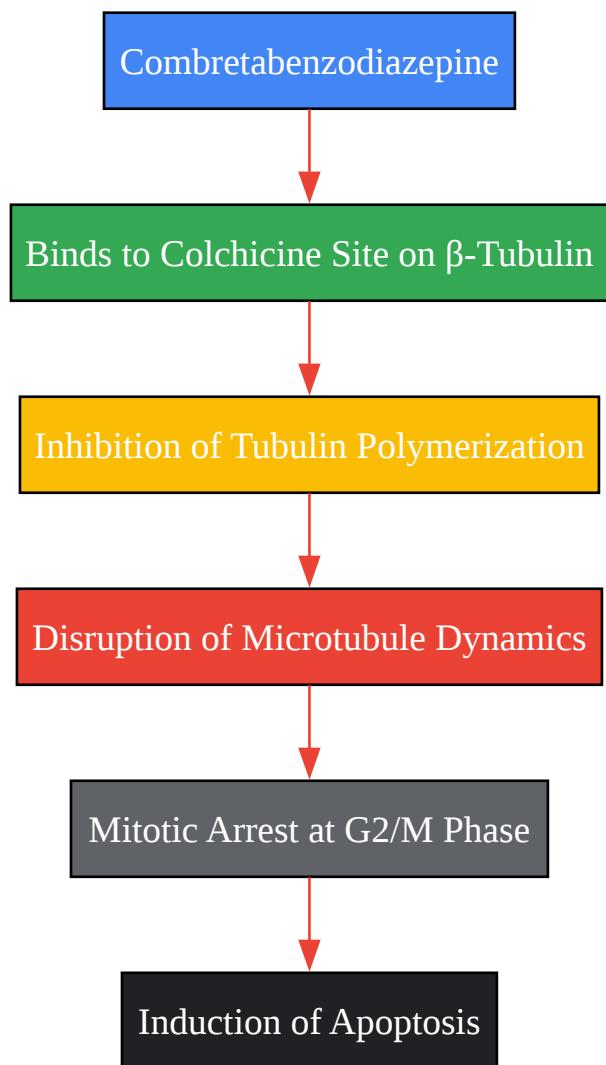
- The 1,4-benzodiazepin-2-one intermediate is coupled with a suitably substituted phenylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) via a Suzuki coupling reaction.
- This reaction is typically catalyzed by a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) in the presence of a base (e.g., Na_2CO_3) and a suitable solvent system (e.g., toluene/ethanol/water).
- The reaction mixture is heated under an inert atmosphere until completion.
- Purification by column chromatography yields the final combretabenzodiazepine product.

Biological Activity and Mechanism of Action

Combretabenzodiazepines derived from **5-Methoxy-2-nitrobenzaldehyde** exhibit significant biological activity, primarily as cytotoxic agents against various cancer cell lines. Their mechanism of action involves the inhibition of tubulin polymerization.[\[3\]](#)[\[5\]](#)

Cytotoxicity Data

The cytotoxic effects of these compounds are typically evaluated using assays like the MTT assay, which measures cell viability.^[9] The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying cytotoxicity.


Table 5: Cytotoxic Activity (IC₅₀) of Representative Combretastatin Analogues

Compound	Cell Line	IC ₅₀ (μM)	Reference(s)
Combretastatin A-4 (CA-4)	HeLa	0.003 - 14.830 (median 0.011)	[10]
Combretastatin A-4 (CA-4)	K562	0.0048 - 0.046	[10]
Hybrid Compound 5	HeLa	0.16	[10]
Triazole Analogue 3n	A-549	0.003	[11]
Triazole Analogue 3r	A-549	>0.025	[11]
XN0502 (CA-4 Analogue)	A549	1.8	[12]
XN0502 (CA-4 Analogue)	HL-7702 (normal)	9.1	[12]

Mechanism of Action: Tubulin Polymerization Inhibition

Combretastatin and its analogues, including combretabenzodiazepines, exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.^{[13][14]}

Signaling Pathway: Inhibition of Tubulin Polymerization

[Click to download full resolution via product page](#)

Caption: Mechanism of action of combretabenzodiazepines.

These compounds bind to the colchicine-binding site on β -tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[\[12\]](#)

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel anticancer agents from **5-Methoxy-2-nitrobenzaldehyde** follows a structured workflow.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for drug discovery.

Conclusion

5-Methoxy-2-nitrobenzaldehyde is a versatile and crucial building block in the synthesis of novel, potent anticancer agents. Its utility in the construction of combretabenzodiazepines, a class of tubulin polymerization inhibitors, highlights its importance in medicinal chemistry. The detailed synthetic protocols, comprehensive spectroscopic data, and quantitative biological activity information provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics. Further exploration of the structure-activity relationships of combretabenzodiazepines and optimization of their pharmacokinetic properties hold significant promise for advancing the fight against cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]

- 3. Synthesis and cytotoxic evaluation of combretafurazans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methoxy-2-nitrobenzaldehyde: A Comprehensive Technical Review for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189176#literature-review-of-5-methoxy-2-nitrobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com